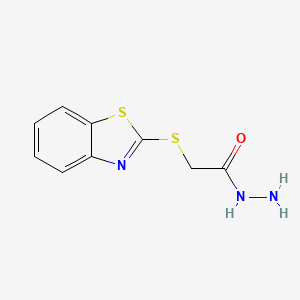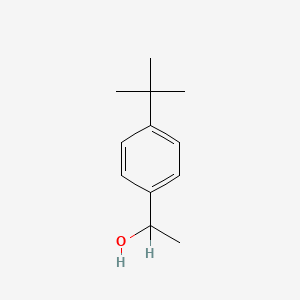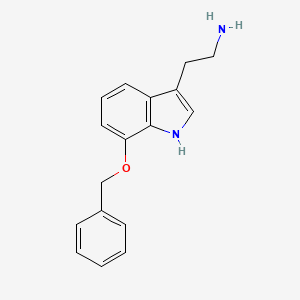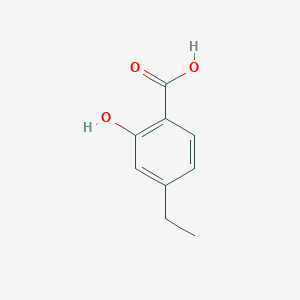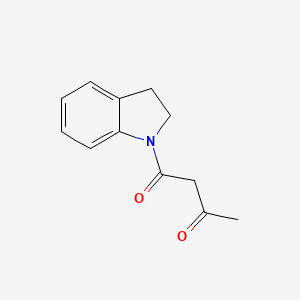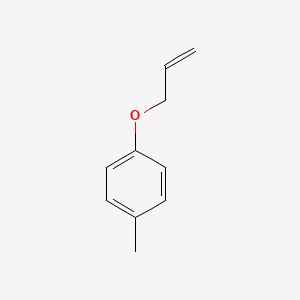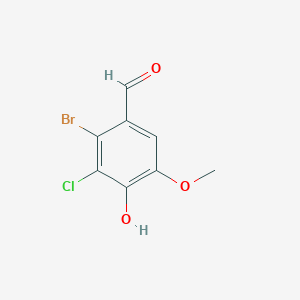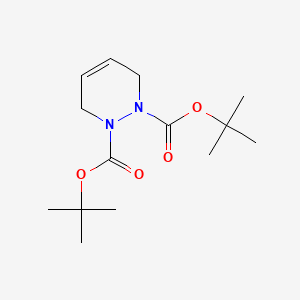
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct information available on the synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, related compounds have been synthesized using various methods. For example, the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn (dpm) (3) to give di-tert-butyl 1- (bicyclo [1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is described .Molecular Structure Analysis
The molecular structure of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate consists of 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .科学的研究の応用
Water Oxidation Catalysts : Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate derivatives have been utilized in the synthesis of dinuclear complexes with applications in water oxidation catalysis. These complexes demonstrate efficient oxygen evolution, particularly when paired with axial ligands like 4-methylpyridine (Zong & Thummel, 2005).
Synthetic Intermediates : The compound has been involved as an intermediate in scalable synthetic pathways, such as the synthesis of 1-bicyclo[1.1.1]pentylamine via hydrohydrazination, offering improvements in scalability, yield, safety, and cost (Bunker et al., 2011).
Structural Characterization and Analysis : The compound and its derivatives have been the subject of comprehensive studies involving synthesis, characterization, thermal analysis, X-ray crystallography, and Density Functional Theory (DFT) analyses, revealing insights into their molecular structure and intramolecular interactions (Çolak et al., 2021).
Chemical Reactivity and Mechanistic Studies : Detailed studies on the reactivity of di-tert-butyl derivatives have been conducted, exploring their interactions with difunctional nucleophiles and the resulting reaction pathways. These studies contribute to our understanding of the compound's behavior in various chemical contexts (Gein et al., 2004).
Alkylation and Derivatization : The compound has been investigated for its potential in the facile synthesis of mono-, di-, and trisubstituted hydrazines, paving the way for a range of chemical modifications and the production of precursors for further chemical synthesis (Rasmussen, 2006).
特性
IUPAC Name |
ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNMSTXSXKVNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296573 |
Source


|
| Record name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
CAS RN |
13051-19-9 |
Source


|
| Record name | NSC109949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

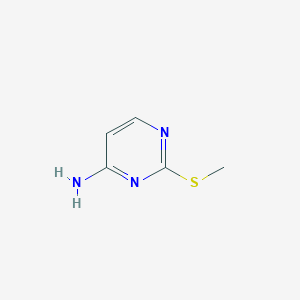
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
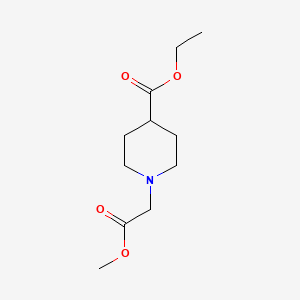
![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)
